2-Bromo-6-nitrobenzyl fluoride
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Overview
Description
2-Bromo-6-nitrobenzyl fluoride is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluoromethyl group, and a nitro group
Preparation Methods
The synthesis of 2-Bromo-6-nitrobenzyl fluoride typically involves multi-step organic reactions. One common method is the nitration of 1-Bromo-2-(fluoromethyl)benzene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
2-Bromo-6-nitrobenzyl fluoride undergoes various chemical reactions, including:
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Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Substitution: The nitro group can be further substituted by electrophiles under specific conditions.
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Reduction Reactions
Reduction of Nitro Group: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
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Oxidation Reactions
Oxidation of Fluoromethyl Group: The fluoromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.
Scientific Research Applications
2-Bromo-6-nitrobenzyl fluoride has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of fluorescent probes for imaging and diagnostic purposes.
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Medicine
- Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
- Studied for its antimicrobial and anticancer properties.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-6-nitrobenzyl fluoride exerts its effects depends on the specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates, which may interact with nucleophilic sites in proteins or DNA, leading to potential biological effects.
Comparison with Similar Compounds
2-Bromo-6-nitrobenzyl fluoride can be compared with other similar compounds, such as:
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1-Bromo-2-fluoroethane
- Similar in having both bromine and fluorine substituents.
- Differ in the presence of the nitro group and the overall molecular structure.
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1-Bromo-2-(trifluoromethyl)benzene
- Contains a trifluoromethyl group instead of a fluoromethyl group.
- The presence of three fluorine atoms significantly alters its chemical properties.
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1-Bromo-3-nitrobenzene
- Lacks the fluoromethyl group.
- The absence of the fluoromethyl group affects its reactivity and applications.
The uniqueness of this compound lies in the combination of the bromine, fluoromethyl, and nitro groups, which impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-(fluoromethyl)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWGKSHOIHAFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CF)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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